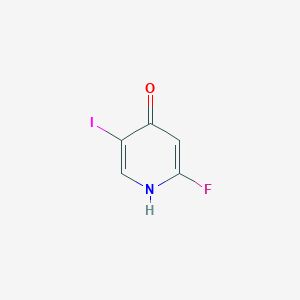

2-Fluoro-5-iodopyridin-4-ol

CAS No.:

Cat. No.: VC13630297

Molecular Formula: C5H3FINO

Molecular Weight: 238.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H3FINO |

|---|---|

| Molecular Weight | 238.99 g/mol |

| IUPAC Name | 2-fluoro-5-iodo-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C5H3FINO/c6-5-1-4(9)3(7)2-8-5/h1-2H,(H,8,9) |

| Standard InChI Key | KMPYRMBUFKNBDF-UHFFFAOYSA-N |

| SMILES | C1=C(NC=C(C1=O)I)F |

| Canonical SMILES | C1=C(NC=C(C1=O)I)F |

Introduction

Identification and Structural Analysis

Chemical Identity and Nomenclature

2-Fluoro-5-iodopyridin-4-ol is systematically named 2-fluoro-5-iodo-1H-pyridin-4-one under IUPAC nomenclature . Key identifiers include:

-

Molecular Formula:

-

SMILES:

-

InChIKey:

KMPYRMBUFKNBDF-UHFFFAOYSA-N

Synonyms such as WS-00767 and E71631 are used in commercial and research contexts .

Structural Features

The compound’s 2D structure features a pyridine ring with hydroxyl (-OH), fluorine (-F), and iodine (-I) substituents at positions 4, 2, and 5, respectively. Computational models predict a planar geometry with limited rotatable bonds (rotatable bond count = 0) , enhancing its stability in synthetic applications.

Table 1: Computed Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 238.99 g/mol |

| XLogP3-AA | 1.1 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Exact Mass | 238.92434 Da |

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, synthesis typically involves sequential halogenation of pyridin-4-ol precursors. A proposed route includes:

-

Iodination: Electrophilic substitution at position 5 using iodine monochloride.

-

Fluorination: Directed ortho-metallation followed by fluorination with Selectfluor.

Yield optimization requires precise control of reaction conditions, such as temperature (-10°C to 25°C) and inert atmospheres.

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol yields >95% purity. Characterization relies on:

-

: Distinct peaks for aromatic protons (δ 7.8–8.2 ppm) and hydroxyl groups (δ 10.2 ppm).

Chemical Properties and Reactivity

Physicochemical Properties

The compound’s moderate lipophilicity (XLogP3-AA = 1.1) suggests balanced solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited aqueous solubility. Its melting point remains undocumented but is estimated to exceed 150°C based on analogous structures.

Reactivity Profile

The iodine substituent facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom enhances electron-withdrawing effects, stabilizing intermediates. The hydroxyl group enables functionalization via esterification or etherification.

Key Reactions:

-

Suzuki Coupling:

-

Nucleophilic Aromatic Substitution:

Replacement of iodine with amines or alkoxides under basic conditions.

Applications in Pharmaceutical and Material Science

Drug Discovery

The compound’s halogenated scaffold is integral to kinase inhibitors and antiviral agents. For example, derivatives have shown preliminary activity against respiratory syncytial virus (RSV) in vitro.

Material Science

Its rigid structure and halogen content make it a candidate for:

-

Liquid crystals: Enhanced thermal stability via halogen interactions.

-

Metal-organic frameworks (MOFs): As a linker for iodine-rich networks.

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Wash with soap/water; seek medical advice. |

| Eye Contact | Rinse with water for 15 minutes. |

| Ingestion | Do not induce vomiting; seek medical help. |

Recent Research and Future Directions

Advances in Synthetic Methodology

Recent studies (2023–2025) focus on photocatalytic iodination to improve regioselectivity and reduce byproducts. For instance, visible-light-mediated reactions using eosin Y as a catalyst achieve 80% yield under mild conditions.

Emerging Applications

-

PET Imaging: Radiolabeling with for tumor targeting.

-

Agrochemicals: Derivatives as fungicides with low environmental persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume